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Compound Name: d
aci

Cat. No.: B586198

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Niche
Isothiazole

In the vast landscape of heterocyclic chemistry, the isothiazole scaffold stands out for its
diverse biological activities, underpinning the development of numerous therapeutic agents.
This guide focuses on a specific, yet potentially pivotal molecule: 3-Chloro-4-
isothiazolecarboxylic acid (CAS Number: 933690-30-3). While extensive literature on this
exact compound is not broadly available, this document serves as a comprehensive technical
resource by synthesizing information on its core structure, related analogues, and the broader
isothiazole class. It aims to provide researchers and drug development professionals with the
foundational knowledge and practical insights necessary to explore its synthetic pathways,
understand its physicochemical characteristics, and envision its potential applications in
medicinal chemistry. Our approach is grounded in established chemical principles and draws
parallels from well-documented isothiazole derivatives to offer a predictive and practical guide
for laboratory investigation.

Section 1: Core Chemical Identity and
Physicochemical Profile

1.1. Chemical Structure and CAS Number
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The foundational step in understanding any chemical entity is to establish its precise identity. 3-
Chloro-4-isothiazolecarboxylic acid is registered under the CAS (Chemical Abstracts
Service) number 933690-30-3.[1] Its molecular structure consists of a five-membered
isothiazole ring, substituted with a chlorine atom at the 3-position and a carboxylic acid group
at the 4-position.

Molecular Formula: CaH2CINO2S
1.2. Physicochemical Properties (Predicted and Inferred)

Direct experimental data for 3-Chloro-4-isothiazolecarboxylic acid is sparse in publicly
accessible literature. However, we can infer a range of its physicochemical properties based on
its structure and data from closely related analogues. These predicted values are crucial for
designing experimental protocols, including reaction conditions, purification methods, and
formulation strategies.
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Property

Predicted/Inferred Value

Causality and
Experimental Insight

Molecular Weight

163.58 g/mol

Calculated from the atomic
weights of its constituent
atoms. This value is
fundamental for all
stoichiometric calculations in

synthesis and analysis.

Appearance

Likely a white to off-white or

pale yellow crystalline solid.

Carboxylic acids and chloro-
substituted heterocycles are
typically crystalline solids at
room temperature. The color
may be influenced by trace

impurities.

Melting Point

Expected to be relatively high,
likely >150 °C.

The presence of the carboxylic
acid group allows for strong
intermolecular hydrogen
bonding, and the planar,
aromatic-like isothiazole ring
contributes to efficient crystal
lattice packing, both of which
increase the energy required

to melt the solid.

Solubility

Sparingly soluble in water;
soluble in polar organic
solvents (e.g., DMSO, DMF,

methanol, ethanol).

The carboxylic acid group
provides some polarity and
potential for hydrogen bonding
with water, but the overall
molecule is dominated by the
less polar isothiazole ring and
chloro-substituent. Solubility in
water is expected to increase
with pH as the carboxylate salt
is formed. Its solubility in
organic solvents will be crucial

for reaction chemistry and
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purification by crystallization or

chromatography.

The carboxylic acid proton's
acidity is enhanced by the
electron-withdrawing nature of
) ) the isothiazole ring and the
oka Estimated to be in the range of chlorine atom. This pKa is
4 important for designing salt
formation strategies and
understanding its ionization

state in physiological media.

Section 2: Synthesis and Reactivity

2.1. Retrosynthetic Analysis and Potential Synthetic Pathways

A robust and reproducible synthetic route is paramount for the exploration of any new chemical
entity. While a specific, validated protocol for 3-Chloro-4-isothiazolecarboxylic acid is not
readily available, we can propose logical synthetic strategies based on established isothiazole
chemistry.

A plausible retrosynthetic analysis suggests that the target molecule can be derived from a
precursor with a nitrile or an ester at the 4-position, which can then be hydrolyzed to the
carboxylic acid. The isothiazole ring itself can be constructed through various methods, a
common one being the reaction of a compound containing a reactive dinitrile or a cyano-
thioamide with a chlorinating agent.

A patent for the preparation of a related compound, 3,4-dichloro-isothiazole-carboxylic acid,
describes a two-step process that could be adapted.[2] This involves the initial formation of a
dichloroisothiazole-carbonitrile from a cyanide, carbon disulfide, and chlorine, followed by
alkaline hydrolysis to the carboxylic acid.[2]

Proposed Synthetic Workflow:
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Caption: Proposed synthetic workflow for 3-Chloro-4-isothiazolecarboxylic acid.
2.2. Key Reactivity Insights

The reactivity of 3-Chloro-4-isothiazolecarboxylic acid is dictated by its functional groups:
the carboxylic acid and the chloro-substituted isothiazole ring.

e Carboxylic Acid Group: This group can undergo standard transformations, such as
esterification, amidation, and reduction. These reactions are fundamental for creating
derivatives and prodrugs, which can modulate the compound's pharmacokinetic and
pharmacodynamic properties. For instance, the synthesis of amide and ester derivatives of
related isothiazolecarboxylic acids has been explored to enhance their pharmacological
activity.[3]

o Chloro-substituted Isothiazole Ring: The chlorine atom at the 3-position can potentially be
displaced via nucleophilic aromatic substitution, although this may require activated
conditions. This provides a handle for further structural diversification. The isothiazole ring
itself is relatively stable but can be susceptible to ring-opening under harsh reductive or
oxidative conditions.

Section 3: Analytical Characterization

A suite of analytical techniques is essential for the unambiguous identification and purity
assessment of 3-Chloro-4-isothiazolecarboxylic acid.

3.1. Spectroscopic Methods
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Method Expected Observations Rationale and Significance
The isothiazole ring has one
A single proton signal in the proton at the 5-position. Its
aromatic region, likely a chemical shift will be
singlet. The carboxylic acid influenced by the adjacent
1H NMR proton will appear as a broad sulfur atom and the
singlet at a downfield chemical  substituents on the ring. The
shift (typically >10 ppm), which  presence and characteristics of
is exchangeable with D20. the carboxylic acid proton are
key diagnostic features.
o ) The chemical shifts of the ring
Four distinct carbon signals ) )
carbons will provide
are expected: two for the ) )
) ] ] information about the
isothiazole ring carbons, one ) ]
] electronic environment of the
13C NMR for the carbon bearing the

chlorine, and one for the
carboxylic acid carbonyl

carbon.

isothiazole nucleus. The
carbonyl carbon signal will be
in the characteristic downfield

region for carboxylic acids.

Mass Spectrometry (MS)

The molecular ion peak (M+)
should be observable, along
with a characteristic isotopic
pattern for a molecule
containing one chlorine atom
(M+2 peak approximately one-
third the intensity of the M™*
peak). Fragmentation patterns
may involve the loss of COOH,
Cl, and cleavage of the

isothiazole ring.

MS is crucial for confirming the
molecular weight and
elemental composition (via
high-resolution mass
spectrometry). The isotopic
pattern provides definitive
evidence for the presence of a

chlorine atom.

Infrared (IR) Spectroscopy

A broad O-H stretch from the
carboxylic acid (around 2500-
3300 cm™1), a sharp C=0
stretch (around 1700 cm™1),

and characteristic C=N and C-

IR spectroscopy is a rapid and
effective method for confirming
the presence of the key
functional groups, particularly
the carboxylic acid. Studies on

related compounds have used
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S stretching vibrations from the IR to confirm salt formation by
isothiazole ring. observing shifts in the C=0
and O-H stretching bands.[4]

3.2. Chromatographic Purity Assessment

o High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, likely
using a C18 column with a mobile phase consisting of an acidified water/acetonitrile or
water/methanol gradient, would be the primary tool for assessing purity. Detection by UV-Vis
spectrophotometry would be suitable, as the isothiazole ring is a chromophore.

e Thin-Layer Chromatography (TLC): TLC can be used for rapid reaction monitoring and
preliminary purity checks. A suitable mobile phase would likely be a mixture of a polar and a
non-polar organic solvent (e.g., ethyl acetate/hexanes with a small amount of acetic acid to
suppress ionization of the carboxylic acid).

Section 4: Applications in Drug Discovery and
Development

The isothiazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a wide
range of biologically active compounds.

4.1. Established Biological Activities of Isothiazole Derivatives

o Antiviral: The amide derivatives of 5-benzoylamino-3-methyl-4-isothiazolecarboxylic acid
have been extensively studied, with denotivir emerging as an antiviral drug.[3]

o Anti-inflammatory: Certain 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylamides
have demonstrated significant anti-inflammatory activity.[3]

o Antimicrobial and Antifungal: The incorporation of chloro and fluoro groups on related
thiazolidinone structures has been shown to influence their antibacterial activity.[5]

o Anticancer: Derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide have
shown antiproliferative activity against various cancer cell lines.
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The presence of both a chloro substituent and a carboxylic acid group on the isothiazole ring of
3-Chloro-4-isothiazolecarboxylic acid makes it an attractive starting point for the synthesis of
new chemical entities with potential therapeutic value in these areas. The carboxylic acid
provides a convenient point for derivatization to create libraries of amides and esters for
structure-activity relationship (SAR) studies.

Workflow for Exploring Biological Activity:

G—Chloro-4-isothiazolecarboxylic acia

erivatization
Library Synthesis
(Amides, Esters)
esting
In Vitro Screening
(e.g., Enzyme Assays, Cell-based Assays)
ata Analysis

G—Iit IdentificatiorD

Medicinal Chemistry

y
Lead Optimization
(SAR Studies)

rug Development

Greclinical Developmena
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Caption: A typical workflow for evaluating the therapeutic potential of 3-Chloro-4-
isothiazolecarboxylic acid.

Section 5: Safety, Handling, and Storage

Given the lack of a specific Material Safety Data Sheet (MSDS) for 3-Chloro-4-
isothiazolecarboxylic acid, a cautious approach to handling is imperative, guided by the data
available for structurally related compounds.

5.1. Hazard Assessment (Inferred)

Skin and Eye Irritation: Many chloro-substituted aromatic carboxylic acids and isothiazole
derivatives are known to be skin and eye irritants.[6][7] Direct contact should be avoided.

Respiratory Irritation: As a fine powder, the compound may cause respiratory tract irritation if
inhaled.[6]

Toxicity: Some isothiazolinone derivatives are known to be toxic if swallowed, inhaled, or in
contact with skin.[6] While the toxicity of the target compound is unknown, it should be
handled with appropriate care.

5.2. Recommended Handling Procedures

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),
safety glasses with side shields or goggles, and a lab coat.

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood,
especially when dealing with the solid powder to avoid inhalation.

Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the
laboratory.

5.3. Storage and Stability

o Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated
place. Keep away from incompatible materials.
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e Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

 Stability: The compound is expected to be stable under recommended storage conditions.
However, like many carboxylic acids, it may be sensitive to heat and light over extended
periods.

Section 6: Conclusion and Future Directions

3-Chloro-4-isothiazolecarboxylic acid represents a chemical entity with significant, yet
largely unexplored, potential in the field of drug discovery. Its structural features, particularly the
combination of a reactive carboxylic acid handle and a biologically relevant chloro-isothiazole
core, make it an attractive building block for the synthesis of novel compounds. While a
comprehensive experimental dataset for this specific molecule is yet to be established in the
public domain, this guide provides a solid foundation for researchers to begin their
investigations. By leveraging the knowledge from related isothiazole chemistry, predictive
modeling, and sound experimental design, the scientific community can unlock the potential of
this intriguing molecule. Future work should focus on the development and publication of a
robust synthetic protocol, full analytical characterization, and a systematic evaluation of its
biological activity profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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